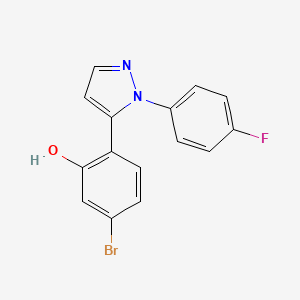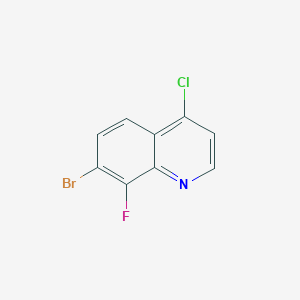
7-Bromo-4-chloro-8-fluoroquinoline
Vue d'ensemble
Description
7-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 .
Synthesis Analysis
The synthesis of 7-Bromo-4-chloro-8-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 7-Bromo-4-chloro-8-fluoroquinoline is 1S/C9H4BrClFN/c10-6-2-1-5-7 (11)3-4-13-9 (5)8 (6)12/h1-4H .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-8-fluoroquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Metalation and Functionalization : 2-Bromo-3-fluoroquinolines, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, can be transformed into carboxylic acids through halogen/metal permutation and subsequent deprotonation and carboxylation. These compounds have shown excellent yields in this transformation, indicating potential in chemical synthesis and drug development (Ondi, Volle, & Schlosser, 2005).
Vibrational Spectroscopy : In a study involving a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopy was used for detailed analysis. This kind of spectroscopic analysis is crucial for understanding the structural and electronic properties of such compounds, which is vital for designing new materials or drugs (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Resonance Raman Characterization : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline derivatives in various solvents provided insights into the ground-state species of these compounds in aqueous solutions. This kind of study is essential for understanding the photophysical properties of quinolines, which can be useful in developing photo-responsive materials (An et al., 2009).
Synthesis of Antibiotics : Halogenated quinoline building blocks, including those similar to 7-Bromo-4-chloro-8-fluoroquinoline, have been synthesized and utilized in antimicrobial drug discovery. These compounds offer a promising avenue for developing new antibiotics (Flagstad et al., 2014).
Photoremovable Protecting Group for Biological Use : A study on 8-Bromo-7-hydroxyquinoline, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, revealed its efficacy as a photoremovable protecting group for biomolecules. This application is significant in studying cell physiology and developing controlled drug delivery systems (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCALJIQMKMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



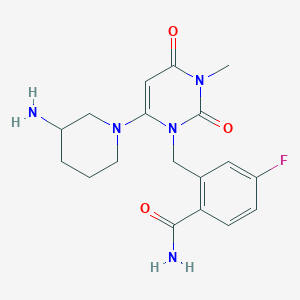
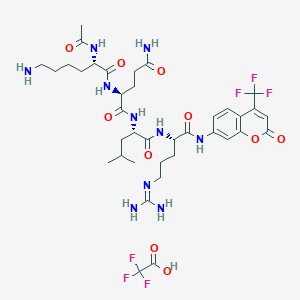
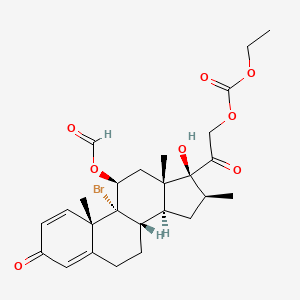
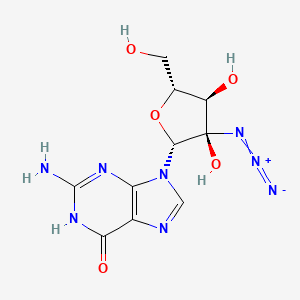
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
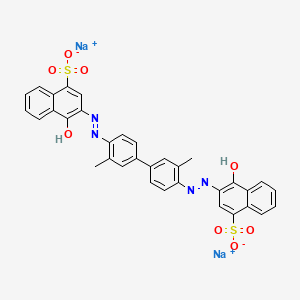
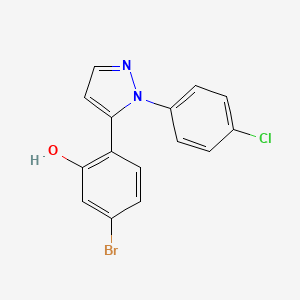
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
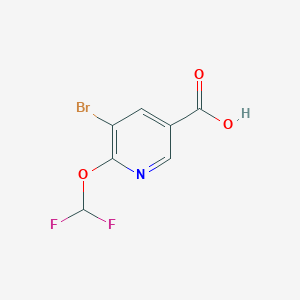
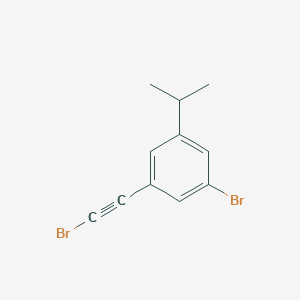
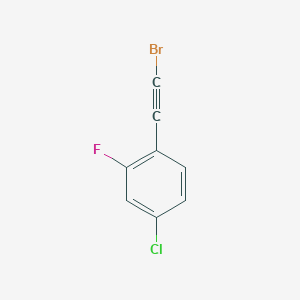
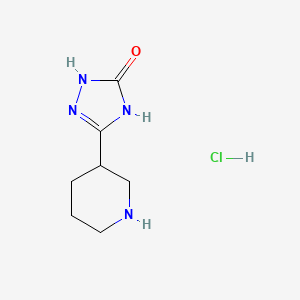
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
